![molecular formula C7H9ClN2O B6151672 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride CAS No. 2648945-19-9](/img/no-structure.png)

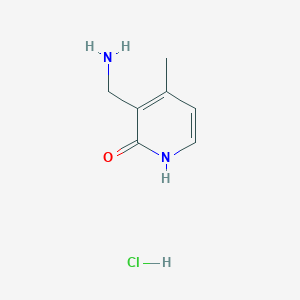

1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride is a chemical compound with the formula C7H6N2O. It is a reagent used in the synthesis of potent VEGFR-2 inhibitors . It is also identified as an intermediate in the synthesis of Venetoclax (A112430), a potent and selective BCL-2 inhibitor that achieves potent antitumor activity while sparing platelets .

Synthesis Analysis

The synthesis of 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride involves a series of chemical reactions. It has been used in the synthesis of potent fibroblast growth factor receptor inhibitors . The compound 4h, a derivative of 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride, exhibited potent FGFR inhibitory activity .Molecular Structure Analysis

The molecular structure of 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride can be viewed using Java or Javascript . The molecular weight of this compound is 118.1359 .Chemical Reactions Analysis

1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride is involved in various chemical reactions. It is a reagent used in the synthesis of potent VEGFR-2 inhibitors . It is also identified as an intermediate in the synthesis of Venetoclax (A112430), a potent and selective BCL-2 inhibitor .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride include a molecular weight of 118.1359 . More detailed properties such as density and boiling point are not available in the retrieved sources.科学的研究の応用

- 1H-pyrrolo[2,3-b]pyridin-5-ol serves as a reagent in the synthesis of potent VEGFR-2 inhibitors. These inhibitors target vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth .

- An intermediate in the synthesis of Venetoclax (A112430), a potent and selective BCL-2 inhibitor, is identified as a 7-azaindole derivative of 1H-pyrrolo[2,3-b]pyridin-5-ol . Venetoclax exhibits antitumor activity by specifically inhibiting BCL-2, an anti-apoptotic protein .

- Researchers have developed a series of 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR4 inhibitors. These compounds demonstrate potent antiproliferative activity against Hep3B cells. FGFR4 (fibroblast growth factor receptor 4) is implicated in cancer progression and metastasis .

- 1H-pyrrolo[2,3-b]pyridin-5-ol serves as a scaffold in studies related to human neutrophil elastase (HNE). HNE is involved in inflammatory processes and tissue damage, making it a potential therapeutic target .

- Recent investigations highlight the inhibitory activity of 1H-pyrrolo[2,3-b]pyridine analogues against various cancer cell lines. These compounds hold promise for cancer therapy, although further research is needed to elucidate their mechanisms of action .

VEGFR-2 Inhibition

BCL-2 Inhibition

FGFR4 Inhibition

Human Neutrophil Elastase (HNE) Research

Anticancer Activity

作用機序

Target of Action

The primary targets of 1H,2H,3H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases consisting of four distinct isoforms (FGFR1–4) that play crucial roles in various biological processes, including organ development, cell proliferation and migration, and angiogenesis .

Mode of Action

This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, leading to the activation of downstream signaling . The compound interferes with this process, thereby inhibiting the activation of FGFRs .

Biochemical Pathways

The inhibition of FGFRs affects several downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways regulate various cellular processes, and their disruption can lead to the inhibition of cell proliferation and migration, as well as the induction of apoptosis .

Result of Action

The compound’s action results in the inhibition of cell proliferation and the induction of apoptosis, particularly in cancer cells . For instance, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

将来の方向性

The future directions of 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride research are promising. It has been used in the synthesis of potent VEGFR-2 inhibitors , and it is identified as an intermediate in the synthesis of Venetoclax (A112430), a potent and selective BCL-2 inhibitor . This suggests that it could have potential applications in cancer therapy .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride involves the reaction of 2-amino-3-cyanopyridine with ethyl acetoacetate followed by cyclization and subsequent hydrolysis to yield the final product.", "Starting Materials": ["2-amino-3-cyanopyridine", "ethyl acetoacetate", "hydrochloric acid", "sodium hydroxide", "water", "ethanol"], "Reaction": ["Step 1: Dissolve 2-amino-3-cyanopyridine in ethanol and add ethyl acetoacetate. Heat the mixture under reflux for several hours to allow for the formation of the intermediate product.", "Step 2: Cool the reaction mixture and add hydrochloric acid to protonate the intermediate product. The resulting mixture is then stirred at room temperature for several hours.", "Step 3: Add sodium hydroxide to the mixture to adjust the pH and initiate cyclization. The reaction mixture is then heated under reflux for several hours to allow for the formation of the pyrrolo[2,3-b]pyridine ring system.", "Step 4: Cool the reaction mixture and add water to hydrolyze the ethyl ester group. The resulting mixture is then stirred at room temperature for several hours.", "Step 5: Acidify the mixture with hydrochloric acid to protonate the product and isolate the final product by filtration or crystallization."] } | |

CAS番号 |

2648945-19-9 |

製品名 |

1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride |

分子式 |

C7H9ClN2O |

分子量 |

172.6 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。